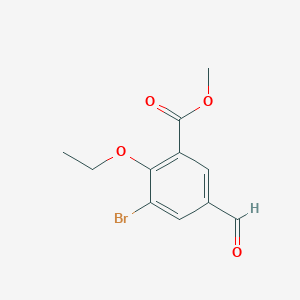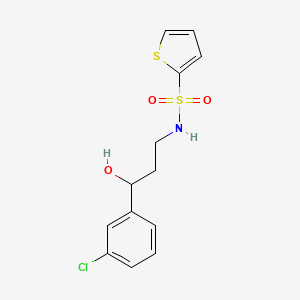
N-(3-(3-chlorophenyl)-3-hydroxypropyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chlorophenyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C10 H8 Cl N O2 S2 . It’s a part of the thiophene family, which are known for their versatile pharmacological activities .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Suzuki reaction, a method for C–C bond formations in organic molecules . This reaction has been used to synthesize novel derivatives of 2,5-dibromo-3-methylthiophene .Molecular Structure Analysis
The molecular structure of “N-(3-chlorophenyl)thiophene-2-sulfonamide” includes a thiophene ring, a sulfonamide group, and a 3-chlorophenyl group . The exact structure would need to be determined through further analysis.Chemical Reactions Analysis
Thiophene derivatives, including “N-(3-chlorophenyl)thiophene-2-sulfonamide”, can undergo various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthesis and Biological Activity
Urease Inhibition and Antibacterial Properties
A study described the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction. These compounds, including ones similar to N-(3-(3-chlorophenyl)-3-hydroxypropyl)thiophene-2-sulfonamide, exhibited significant urease inhibition and hemolytic activities. Additionally, their antibacterial activities were investigated, showing potential as antibacterial agents due to the effects of various functional groups on the aromatic ring (Noreen et al., 2017).
Antitumor Properties
Sulfonylureas, including thiophene analogs, have been studied for their antitumor properties against various cancer cell lines. Modifications to the aryl moiety of the sulfonamide part of the diarylsulfonylureas showed a spectrum of activity, highlighting the potential of sulfonamide derivatives in cancer chemotherapy (Mohamadi et al., 1992).
Antiviral Activity
Research into thiophene sulfonamide derivatives has also touched on antiviral applications. Specifically, compounds synthesized from 4-chlorobenzoic acid showed anti-tobacco mosaic virus activity, suggesting a potential avenue for antiviral drug development (Chen et al., 2010).
Material Applications
Electroactive Polymers
Thiophene rings bearing arylsulfonamide groups have been synthesized for their electropolymerization properties. Such materials show promise in aqueous media due to reversible doping processes, indicating applications in electronic and photonic devices (Berthelot et al., 2001).
Dyeing Polyester Fabrics
Sulfonamido-hydroxythiophene dyes were synthesized for dyeing polyester fabrics, demonstrating significant antibacterial properties. This application points to the use of sulfonamide derivatives in creating functional textiles with enhanced properties (Hossan, 2020).
Future Directions
Mechanism of Action
Target of action
Thiophene derivatives and sulfonamides are known to have a broad spectrum of biological activities . They are often used in medicinal chemistry to improve advanced compounds with a variety of biological effects .
Mode of action
The mode of action of thiophene derivatives and sulfonamides can vary greatly depending on their specific structures and the functional groups they contain .
Biochemical pathways
Thiophene derivatives and sulfonamides can interact with various biochemical pathways. For example, some thiophene derivatives are known to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The ADME properties of thiophene derivatives and sulfonamides can also vary greatly depending on their specific structures. Some of these compounds are known to have good bioavailability .
Result of action
The molecular and cellular effects of thiophene derivatives and sulfonamides can include inhibition of certain enzymes, interaction with cell receptors, and disruption of cell processes .
Action environment
The action, efficacy, and stability of thiophene derivatives and sulfonamides can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S2/c14-11-4-1-3-10(9-11)12(16)6-7-15-20(17,18)13-5-2-8-19-13/h1-5,8-9,12,15-16H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJXBJSVIJKMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

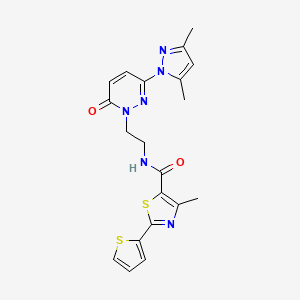
![2-(benzo[d]isoxazol-3-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2701726.png)
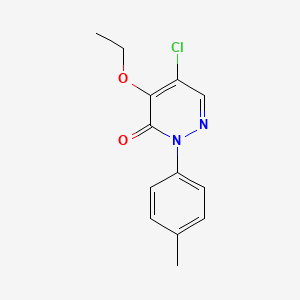

![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2701733.png)

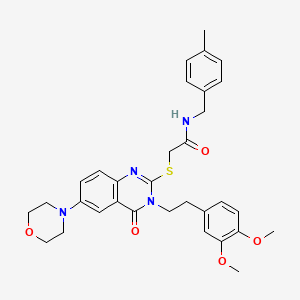

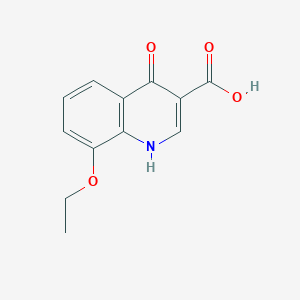
![6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2701741.png)
![2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2701742.png)

![N-(cyanomethyl)-2-[(3-fluoro-4-methoxyphenyl)[(furan-2-yl)methyl]amino]acetamide](/img/structure/B2701744.png)
